molecular formula C8H18BrNO2 B11933178 delta-Valerobetaine (hydrobromide)

delta-Valerobetaine (hydrobromide)

Cat. No.: B11933178
M. Wt: 240.14 g/mol
InChI Key: RPEYJGAXSPKPAL-UHFFFAOYSA-N
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Description

Preparation Methods

Delta-Valerobetaine (hydrobromide) can be synthesized through microbial fermentation processes. It is produced by diverse bacterial species from the amino acid lysine via known microbial enzymes . Industrial production methods typically involve the cultivation of specific bacterial strains under controlled conditions to optimize the yield of delta-Valerobetaine. The compound is then extracted and purified for further use .

Chemical Reactions Analysis

Delta-Valerobetaine (hydrobromide) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of delta-Valerobetaine.

    Reduction: Reduction reactions can convert delta-Valerobetaine into its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in delta-Valerobetaine are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Delta-Valerobetaine (hydrobromide) can be compared with other similar compounds such as:

Delta-Valerobetaine stands out due to its dual role in promoting obesity and exhibiting cytotoxic effects on cancer cells, highlighting its unique biological significance .

Properties

Molecular Formula

C8H18BrNO2

Molecular Weight

240.14 g/mol

IUPAC Name

5-(trimethylazaniumyl)pentanoate;hydrobromide

InChI

InChI=1S/C8H17NO2.BrH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H

InChI Key

RPEYJGAXSPKPAL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCC(=O)[O-].Br

Origin of Product

United States

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